呋喃-2-甲酰叠氮化物

描述

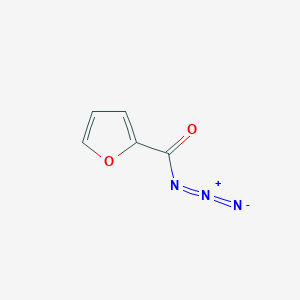

Furan-2-carbonyl azide is a chemical compound that serves as an intermediate in the synthesis of various furan derivatives. It is particularly notable for its role in the Curtius rearrangement, where it is heated to generate furanyl isocyanate, which can then be trapped with different reagents to produce 2-amido substituted furans . This compound is a key player in the synthesis of heterocyclic compounds and has been utilized in the preparation of a range of biologically significant molecules.

Synthesis Analysis

The synthesis of furan-2-carbonyl azide and its derivatives has been explored through various methods. One approach involves the thermolysis of furan-2-carbonyl azide, which leads to a Curtius rearrangement. The resulting furanyl isocyanate can be trapped with organometallic reagents to yield 2-amido substituted furans . Another method includes a C-N cross-coupling reaction of a bromo-substituted furan with amides, carbamates, and lactams, facilitated by a CuI-catalyzed reaction . Additionally, the reaction of cyclic carbinol amides with triflic anhydride under mild conditions produces alpha-(trifluoromethyl)sulfonamido-substituted furans .

Molecular Structure Analysis

The molecular structure of furan-2-carbonyl azide and its derivatives has been characterized through various analytical techniques. For instance, the structure of 2,2′-bifurans and 2-(thiophen-2-yl)furans synthesized from furan-2-carbonyl chloride was confirmed by single-crystal X-ray analysis . This structural elucidation is crucial for understanding the reactivity and potential applications of these compounds in further chemical transformations.

Chemical Reactions Analysis

Furan-2-carbonyl azide is involved in several chemical reactions that lead to the formation of diverse furan derivatives. The Curtius rearrangement is a key reaction where furan-2-carbonyl azide is converted to furanyl isocyanate, which can then react with various nucleophiles . Other reactions include the aza-Friedel-Crafts alkylation, where furan derivatives are formed in an enantioselective manner , and the multi-component synthesis of 2,2′-bifurans and 2-(thiophen-2-yl)furans .

Physical and Chemical Properties Analysis

The physical and chemical properties of furan-2-carbonyl azide derivatives are influenced by the nature of the substituents and the synthesis methods employed. For example, the enzymatic polymerization of 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters results in biobased furan polyesters with specific molecular weights and physical properties . The number of methylene units in the dicarboxylic segments affects the physical properties of these polyesters . Additionally, the synthesis of sugar-based enones and their transformation into furan derivatives under Lewis acid conditions demonstrates the versatility of furan compounds in organic synthesis .

科学研究应用

2-酰胺取代呋喃的合成

呋喃-2-甲酰叠氮化物用于合成在化学研究和开发中很重要的 2-酰胺取代呋喃。这个过程涉及叠氮化物的柯蒂斯重排,生成呋喃基异氰酸酯,然后与各种试剂进一步反应以生成所需的呋喃基体系。该方法对于创建在特种化学品和聚合物中具有潜在应用的化合物非常重要 (Padwa 和 Wu,2000 年)。

2-酰胺呋喃的新型合成方法

进一步的研究开发了合成各种取代的 2-酰胺呋喃的新方法。这包括呋喃-2-甲酰叠氮化物的热解,导致不同的呋喃基异氰酸酯衍生物,这些衍生物可用于创建具有在药物开发和材料科学中潜在应用的复杂分子结构 (Padwa、Crawford、Rashatasakhon 和 Rose,2003 年)。

转化为异氰酸酯和分析

使用差示扫描量热法分析了呋喃-2-甲酰叠氮化物转化为在各种有机化合物的合成中至关重要的异氰酸酯的过程。这项研究对于理解这些转化过程的热化学性质至关重要,而这些性质在合成有机化学中至关重要 (Salatelli 和 Zanirato,2002 年)。

高性能聚合物的开发

呋喃-2-甲酰叠氮化物对于合成类似于凯夫拉和尼龙的高性能呋喃基聚合物的单体非常重要。这些发展代表了在创建具有增强热学和力学性能的生物基材料方面的重大进步,与材料科学和工程相关 (Cureton 和 Scala,2013 年)。

无金属合成多取代呋喃

有机合成方面的创新包括从呋喃-2-甲酰叠氮化物衍生物中无金属制备多取代呋喃。这些方法具有原子经济性和环境友好性,有助于可持续化学实践 (Yadav、Jeong 和 Ha,2017 年)。

安全和危害

Furan-2-carbonyl azide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is classified as extremely flammable, causes skin irritation, serious eye irritation, suspected of causing genetic defects, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

属性

IUPAC Name |

furan-2-carbonyl azide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3N3O2/c6-8-7-5(9)4-2-1-3-10-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKSPDHDZLUZVDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10393834 | |

| Record name | furan-2-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Furan-2-carbonyl azide | |

CAS RN |

20762-98-5 | |

| Record name | furan-2-carbonyl azide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10393834 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(2-Methoxyethyl)thio]-1,3,4-thiadiazol-2-amine](/img/structure/B1273453.png)

![2-benzoyl-3-[4-(2,6-difluorobenzoyl)-1-methyl-1H-pyrrol-2-yl]acrylonitrile](/img/structure/B1273463.png)

![3-[(5-Bromopyrimidin-2-yl)oxy]aniline](/img/structure/B1273474.png)